molecular formula C22H23ClN2O3S B2453986 1-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 1286714-46-2

1-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No. B2453986
CAS RN: 1286714-46-2
M. Wt: 430.95
InChI Key: DSRRCNDZWQIVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C22H23ClN2O3S and its molecular weight is 430.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

This compound is related to a broad category of chemicals that have been synthesized for various applications, including antimicrobial and anticancer activities. The synthesis process often involves the manipulation of chemical structures to create derivatives with specific properties. For example, compounds with the piperidine moiety and related chemical groups have been synthesized and analyzed for their antimicrobial activities against a range of microorganisms. The structural modifications aim to enhance biological activity and specificity (Serap Başoğlu et al., 2013).

Antimicrobial Activity

A range of synthesized derivatives, including those with thiazole and piperidine components, have been evaluated for antimicrobial properties. These compounds exhibit variable and modest activity against bacterial and fungal strains, showcasing the potential for developing new antimicrobial agents from this chemical framework (N. Patel et al., 2011).

Anticancer and Enzyme Inhibition

Molecular docking and quantum chemical calculations have been employed to study the anti-cancer properties and enzyme inhibition capabilities of related compounds. These studies help in understanding the molecular basis of the compound's activity, offering insights into their potential as therapeutic agents (A. Karayel, 2021).

Spectroscopic and Structural Analysis

The detailed structural and spectroscopic analysis of compounds with similar chemical frameworks provides valuable information on their physical and chemical properties. These analyses include FT-IR, FT-Raman spectra, and quantum chemical methods, aiding in the comprehensive characterization of these molecules (A. Viji et al., 2020).

Insecticidal Properties

Some compounds, particularly those derived from natural products like Piper species, exhibit insecticidal properties. These findings indicate the potential for developing natural product-based pesticides from chemically modified derivatives of this compound (D. Chauret et al., 1996).

properties

IUPAC Name

1-[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c1-27-16-8-5-15(6-9-16)7-10-20(26)25-13-11-17(12-14-25)28-22-24-21-18(23)3-2-4-19(21)29-22/h2-6,8-9,17H,7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRRCNDZWQIVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)OC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.